molecular formula C17H21NO2 B145022 (R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine CAS No. 134430-93-6

(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine

Cat. No.: B145022
CAS No.: 134430-93-6
M. Wt: 271.35 g/mol
InChI Key: UPMJXBLRDCBHGF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine: is a chiral amine compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a phenylethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve similar reductive amination processes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance efficiency and yield.

    Purification: The product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Benzyl-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Chemical Formula : C17_{17}H21_{21}NO2_2
  • Molecular Weight : 271.36 g/mol
  • IUPAC Name : (R)-N-(3,4-dimethoxybenzyl)-1-phenylethanamine
  • CAS Number : 134430-93-6

The presence of two methoxy groups on the benzyl ring enhances its reactivity and interaction capabilities with other molecules, making it a valuable building block in organic synthesis.

Chemistry

Chiral Building Block

  • This compound serves as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Ligand Synthesis

  • The compound is utilized in preparing ligands for asymmetric catalysis, where it can enhance reaction selectivity and yield.
ApplicationDescription
Chiral Building BlockEssential for synthesizing enantiomerically pure compounds
Ligand SynthesisUsed in asymmetric catalysis to improve selectivity

Biology and Medicine

Pharmacological Studies

  • Research indicates that this compound may exhibit pharmacological properties. It has been investigated as a precursor for developing new therapeutic agents targeting various diseases.

Enzyme Inhibition

  • The compound has been studied for its ability to inhibit specific enzymes such as alpha-glucosidase, which plays a role in carbohydrate metabolism. This inhibition could have implications for managing diabetes.
Biological ApplicationPotential Effects
Pharmacological StudiesDevelopment of new therapeutic agents
Enzyme InhibitionManagement of diabetes through enzyme activity modulation

Industry

Material Science

  • In material science, this compound is explored for synthesizing materials with specific optical properties, which can be utilized in electronic and photonic devices.

Catalysis

  • The compound is applied in catalytic processes for producing fine chemicals, contributing to more efficient manufacturing processes in the chemical industry.
Industrial ApplicationDescription
Material ScienceSynthesis of optically active materials
CatalysisUsed in fine chemical production

Case Study 1: Ligand Development

A study focused on synthesizing novel ligands using this compound demonstrated enhanced selectivity in catalytic reactions involving transition metals. The resulting ligands showed promise in catalyzing reactions with high enantioselectivity, making them suitable for pharmaceutical applications.

Case Study 2: Enzyme Inhibition

Research investigating the enzyme inhibition properties of this compound revealed its potential as an alpha-glucosidase inhibitor. This study suggested that the compound could be developed into a therapeutic agent for managing postprandial blood glucose levels in diabetic patients.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

    Chirality: The ®-configuration imparts specific stereochemical

Biological Activity

(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine, a chiral amine compound, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological interactions, and therapeutic implications.

Chemical Structure and Synthesis

This compound is characterized by a benzyl group with two methoxy substitutions at the 3 and 4 positions and a phenylethanamine backbone. The synthesis typically involves the reaction of 3,4-dimethoxybenzyl chloride with (R)-1-phenylethanamine under basic conditions, often utilizing solvents such as dichloromethane or toluene. The reaction is generally performed at room temperature or slightly elevated temperatures until completion.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus modulating their activity.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing various physiological processes .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : this compound demonstrated significant antiproliferative effects against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The IC50 values ranged from 5.7 to 12.2 µM, indicating strong cytotoxic activity .
  • Mechanism of Action : The compound induced apoptosis in a concentration-dependent manner without affecting tubulin polymerization or cyclin-dependent kinase (CDK) activity, suggesting alternative mechanisms of action .

Other Biological Activities

The compound has also been investigated for its effects on various cellular processes:

  • Neurotransmitter Modulation : Preliminary research indicates that it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
  • Anti-inflammatory Effects : Some studies suggest that it may exhibit anti-inflammatory properties, although further research is needed to elucidate these effects fully.

Case Studies

  • Antiproliferative Activity :
    • A study evaluated the compound's efficacy against multiple cancer cell lines and found that it significantly inhibited cell growth in a time-dependent manner. The selectivity index indicated minimal cytotoxicity towards normal peripheral blood lymphocytes (PBL), suggesting a favorable safety profile .
  • Mechanistic Insights :
    • Research employing molecular docking studies indicated that this compound binds effectively to target enzymes involved in cancer metabolism, providing insights into its potential as a lead compound for drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructureAnticancer ActivitySelectivity
This compoundStructureStrong (IC50: 5.7 - 12.2 µM)High
(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamineStructureModerateModerate
Other BenzylaminesStructureVariableLow

Properties

IUPAC Name

(1R)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMJXBLRDCBHGF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134430-93-6
Record name (S)-N-(3,4-Dimethoxybenzyl)-α-phenylethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.